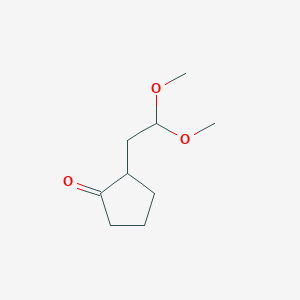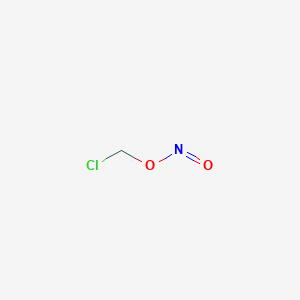![molecular formula C12H16ClNO4S B14298649 Propyl [2-(4-chlorobenzene-1-sulfonyl)ethyl]carbamate CAS No. 120789-47-1](/img/structure/B14298649.png)
Propyl [2-(4-chlorobenzene-1-sulfonyl)ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl [2-(4-chlorobenzene-1-sulfonyl)ethyl]carbamate is an organic compound that features a propyl group attached to a carbamate moiety, which is further linked to a 4-chlorobenzene-1-sulfonyl group through an ethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propyl [2-(4-chlorobenzene-1-sulfonyl)ethyl]carbamate typically involves multiple steps, starting with the preparation of the 4-chlorobenzene-1-sulfonyl chloride. This intermediate can be synthesized by reacting 4-chlorobenzenesulfonic acid with thionyl chloride. The resulting sulfonyl chloride is then reacted with ethylamine to form 2-(4-chlorobenzene-1-sulfonyl)ethylamine.
In the next step, the amine is reacted with propyl chloroformate in the presence of a base such as triethylamine to yield this compound. The reaction conditions typically involve maintaining the reaction mixture at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Propyl [2-(4-chlorobenzene-1-sulfonyl)ethyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The carbamate group can be hydrolyzed in the presence of acids or bases to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (e.g., chlorine, bromine) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide, are applied.
Major Products Formed
Substitution Reactions: Products include nitro, halogenated, or sulfonated derivatives of the aromatic ring.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include amines or alcohols.
Hydrolysis: Products include the corresponding amine and carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
Propyl [2-(4-chlorobenzene-1-sulfonyl)ethyl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Propyl [2-(4-chlorobenzene-1-sulfonyl)ethyl]carbamate involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or interacting with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Propyl [2-(4-methylbenzene-1-sulfonyl)ethyl]carbamate
- Propyl [2-(4-nitrobenzene-1-sulfonyl)ethyl]carbamate
- Propyl [2-(4-bromobenzene-1-sulfonyl)ethyl]carbamate
Uniqueness
Propyl [2-(4-chlorobenzene-1-sulfonyl)ethyl]carbamate is unique due to the presence of the 4-chlorobenzene-1-sulfonyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
120789-47-1 |
|---|---|
Fórmula molecular |
C12H16ClNO4S |
Peso molecular |
305.78 g/mol |
Nombre IUPAC |
propyl N-[2-(4-chlorophenyl)sulfonylethyl]carbamate |
InChI |
InChI=1S/C12H16ClNO4S/c1-2-8-18-12(15)14-7-9-19(16,17)11-5-3-10(13)4-6-11/h3-6H,2,7-9H2,1H3,(H,14,15) |
Clave InChI |
CSOKVPVISIOUEE-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)NCCS(=O)(=O)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Carbonic dihydrazide, bis[(4-bromophenyl)methylene]-](/img/structure/B14298570.png)

![N-{[2-({2-[(Butylcarbamoyl)amino]-2-oxoethyl}disulfanyl)ethyl]carbamoyl}propanamide](/img/structure/B14298585.png)
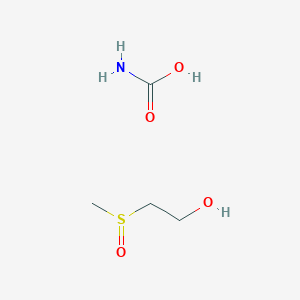
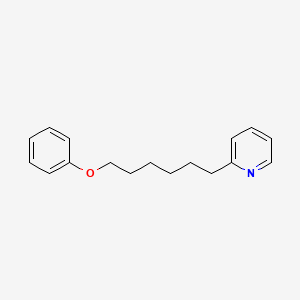
![2-[(Hydrazinylidenemethyl)sulfanyl]-N,N,N-trimethylethan-1-aminium chloride](/img/structure/B14298597.png)
![2-Chloro-8-(methylsulfanyl)dibenzo[b,d]furan](/img/structure/B14298598.png)
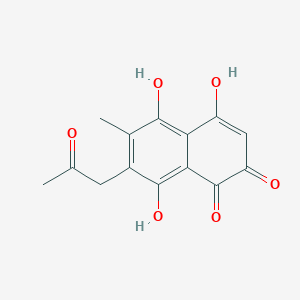
![2,2'-[{2-[(2-Methoxyphenyl)methyl]propane-1,3-diyl}bis(oxy)]di(ethan-1-ol)](/img/structure/B14298606.png)

![(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)[4-(octyloxy)phenyl]methanone](/img/structure/B14298614.png)
